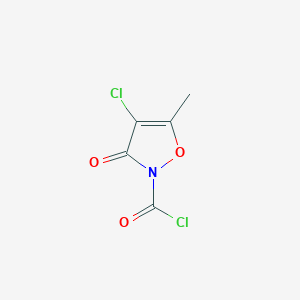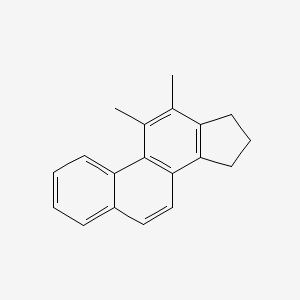
15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11,12-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11,12-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C17H14 . This compound is part of a larger class of chemicals known for their complex ring structures and significant roles in various chemical and biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11,12-dimethyl- typically involves cyclization reactions starting from simpler aromatic compounds. One common method involves the cyclization of 1,2-cyclopentenophenanthrene derivatives under specific conditions . The reaction conditions often include the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11,12-dimethyl- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic properties, although its use is limited due to its potential toxicity.
Wirkmechanismus
The mechanism of action of 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-11,12-dimethyl- involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, potentially leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific context and conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
17-Methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene: Similar in structure but with a methyl group at the 17th position.
11,17-Dimethyl-15H-cyclopenta(a)phenanthrene: Similar but with additional methyl groups at the 11th and 17th positions.
Uniqueness
Its distinct properties make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
63020-69-9 |
|---|---|
Molekularformel |
C19H18 |
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
11,12-dimethyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C19H18/c1-12-13(2)19-16-7-4-3-6-14(16)10-11-18(19)17-9-5-8-15(12)17/h3-4,6-7,10-11H,5,8-9H2,1-2H3 |
InChI-Schlüssel |
VIXOCBYDWNJXKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=CC3=CC=CC=C32)C4=C1CCC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


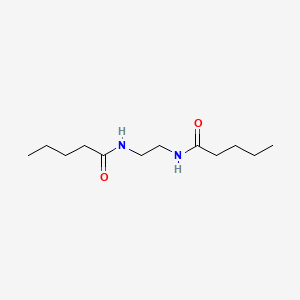
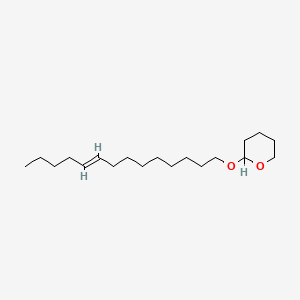
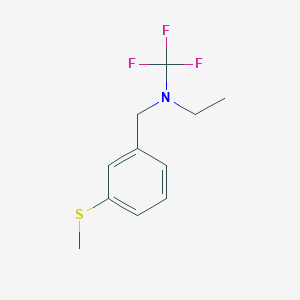
![3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13958514.png)

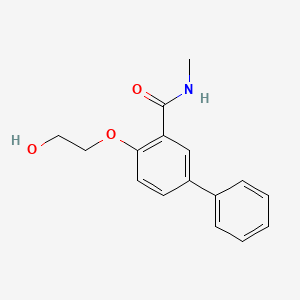
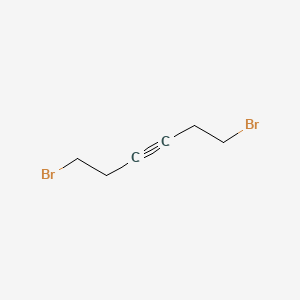
![Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate](/img/structure/B13958541.png)

![1H-4,7-Methanocyclobuta[b]indole](/img/structure/B13958552.png)
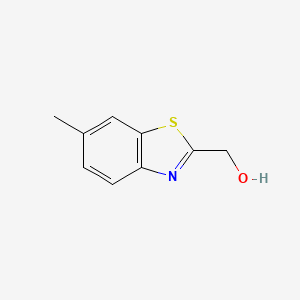
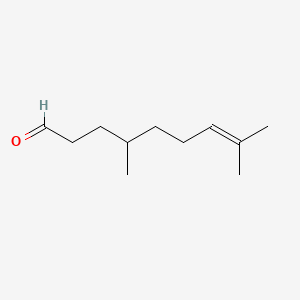
![7-(3,4-Dichloro-phenyl)-2,4,5,7-tetrahydro-3H-[1,3]diazepino[2,1-a]isoindol-7-ol](/img/structure/B13958568.png)
